molecular formula C17H19NO4 B10841096 2-(7-Phenylheptanoyl)oxazole-5-carboxylic acid

2-(7-Phenylheptanoyl)oxazole-5-carboxylic acid

Cat. No.: B10841096
M. Wt: 301.34 g/mol
InChI Key: YYZORCCDLMGZTQ-UHFFFAOYSA-N
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Description

2-(7-Phenylheptanoyl)oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a phenylheptanoyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-phenylheptanoyl)oxazole-5-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the phenylheptanoyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ketone-linked isoxazoles with a Wittig reagent in the presence of a base can yield the desired carboxylic acids .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and scalable purification techniques. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(7-Phenylheptanoyl)oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The phenylheptanoyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2-(7-Phenylheptanoyl)oxazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(7-phenylheptanoyl)oxazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of FAAH, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides. This inhibition can modulate various physiological processes, including pain and inflammation .

Comparison with Similar Compounds

Uniqueness: 2-(7-phenylheptanoyl)oxazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FAAH distinguishes it from other similar compounds, making it a valuable target for drug development .

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

2-(7-phenylheptanoyl)-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C17H19NO4/c19-14(16-18-12-15(22-16)17(20)21)11-7-2-1-4-8-13-9-5-3-6-10-13/h3,5-6,9-10,12H,1-2,4,7-8,11H2,(H,20,21)

InChI Key

YYZORCCDLMGZTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCC(=O)C2=NC=C(O2)C(=O)O

Origin of Product

United States

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